molecular formula C17H22ClN B135849 Demelverine hydrochloride CAS No. 18719-09-0

Demelverine hydrochloride

Cat. No. B135849
CAS RN: 18719-09-0
M. Wt: 275.8 g/mol
InChI Key: WCOQXFHZJHKAGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Demelverine hydrochloride is represented by the formula C17H22ClN . The molecular weight of this compound is 275.8 g/mol . The InChI representation of this compound is InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H . The Canonical SMILES representation is CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of Demelverine hydrochloride include a molecular weight of 275.8 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The rotatable bond count of this compound is 6 . The exact mass of this compound is 275.1440774 g/mol .

Safety And Hazards

The safety data sheet for Demelverine hydrochloride indicates that it is toxic if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction. It may cause cancer. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOQXFHZJHKAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171986
Record name Spasman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demelverine hydrochloride

CAS RN

18719-09-0
Record name Spasman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spasman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMELVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T568N7L7GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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